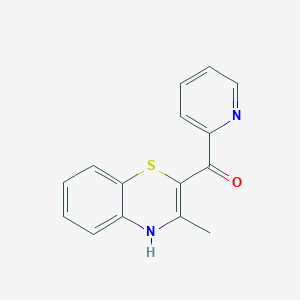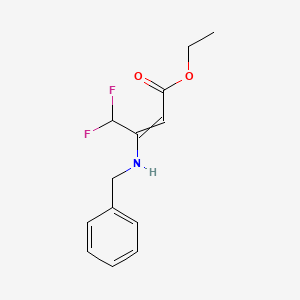![molecular formula C21H25O2P B14356952 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one CAS No. 90775-22-7](/img/structure/B14356952.png)
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound features a phosphorous atom integrated into its bicyclic framework, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The phosphorous atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one: shares similarities with other bicyclic phosphorous-containing compounds.
Phosphabicyclo[3.3.1]nonane derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
90775-22-7 |
|---|---|
Formule moléculaire |
C21H25O2P |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
7-benzyl-3-oxo-3-phenyl-3λ5-phosphabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C21H25O2P/c22-21-18-12-17(11-16-7-3-1-4-8-16)13-19(21)15-24(23,14-18)20-9-5-2-6-10-20/h1-10,17-19,21-22H,11-15H2 |
Clé InChI |
XKPRTRLAAVNKFR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2CP(=O)(CC1C2O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
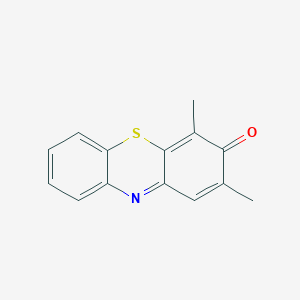
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
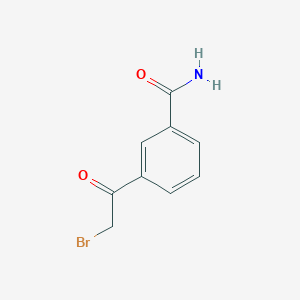
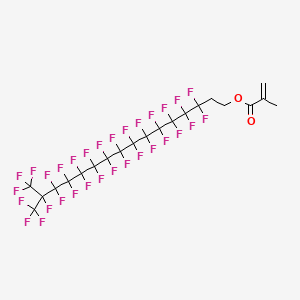
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
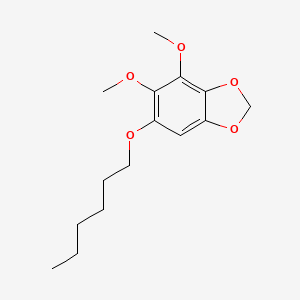

![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)

